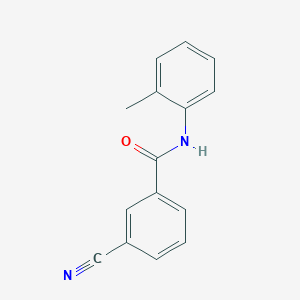

3-Cyano-N-(o-tolyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyano-N-(2-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-11-5-2-3-8-14(11)17-15(18)13-7-4-6-12(9-13)10-16/h2-9H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNWTFUJFKTCAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyano N O Tolyl Benzamide and Its Analogues

Direct Amide Bond Formation Strategies

The most straightforward conceptual approach to the synthesis of 3-Cyano-N-(o-tolyl)benzamide involves the direct formation of an amide bond between a 3-cyanobenzoic acid derivative and o-toluidine (B26562). This can be achieved through several reliable and well-established protocols.

Carboxylic Acid and Amine Coupling Protocols

The direct condensation of a carboxylic acid and an amine is a thermodynamically favorable process, but often requires activation of the carboxylic acid to overcome a significant kinetic barrier. A variety of coupling reagents have been developed to facilitate this transformation efficiently under mild conditions. These reagents activate the carboxylic acid, rendering it more susceptible to nucleophilic attack by the amine.

Commonly employed coupling agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to furnish the desired amide. The reactions are typically carried out in aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature.

Another class of effective coupling agents are phosphonium (B103445) salts, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP). These reagents generate activated benzotriazolyl esters, which are highly efficient acylating agents.

More recently, titanium tetrachloride (TiCl₄) has been reported as an effective mediator for the direct amidation of carboxylic acids with amines. This method often provides good to excellent yields of the corresponding amides.

Table 1: Carboxylic Acid and Amine Coupling Protocols for Benzamide (B126) Synthesis

| Carboxylic Acid | Amine | Coupling Reagent/Mediator | Solvent | Temperature | Yield (%) |

| 3-Cyanobenzoic Acid | o-Toluidine | EDC/HOBt | DMF | Room Temp. | High |

| Benzoic Acid | Aniline | DCC | DCM | Room Temp. | Good |

| 4-Nitrobenzoic Acid | Benzylamine | PyBOP | DMF | Room Temp. | Excellent |

| 3-Cyanobenzoic Acid | o-Toluidine | TiCl₄ | Pyridine (B92270) | 85 °C | Good |

Acyl Halide Aminolysis Approaches

An alternative and highly effective strategy for the synthesis of this compound is the reaction of an activated carboxylic acid derivative, such as an acyl halide, with o-toluidine. This method, often referred to as the Schotten-Baumann reaction, is characterized by its high yields and broad applicability.

The synthesis begins with the conversion of 3-cyanobenzoic acid to its more reactive acyl chloride, 3-cyanobenzoyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-cyanobenzoyl chloride is a highly electrophilic species that readily reacts with the nucleophilic o-toluidine.

The aminolysis reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. The reaction is often performed in aprotic solvents like dichloromethane, toluene, or diethyl ether at or below room temperature.

Table 2: Acyl Halide Aminolysis for the Synthesis of this compound

| Acyl Halide | Amine | Base | Solvent | Temperature | Yield (%) |

| 3-Cyanobenzoyl chloride | o-Toluidine | Pyridine | DCM | 0 °C to RT | High |

| Benzoyl chloride | o-Toluidine | Triethylamine | Toluene | Room Temp. | Excellent |

| 4-Chlorobenzoyl chloride | Aniline | Aqueous NaOH | Biphasic | Room Temp. | Good |

Advanced Catalytic Approaches in Benzamide Synthesis

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the construction of amide bonds, offering alternative pathways with distinct advantages in terms of efficiency, selectivity, and functional group tolerance.

Palladium-catalyzed aminocarbonylation represents a significant advancement in this area. In this process, an aryl halide (e.g., 3-bromobenzonitrile) is coupled with an amine (o-toluidine) and carbon monoxide in the presence of a palladium catalyst. This method allows for the direct construction of the benzamide scaffold from readily available starting materials.

Rhodium-catalyzed C-H activation has also been explored for the synthesis of substituted benzamides. These methods involve the direct functionalization of C-H bonds, offering a highly atom-economical approach to amide synthesis. For instance, rhodium catalysts can mediate the coupling of benzamides with various partners through the activation of an ortho C-H bond.

Copper-catalyzed amidation reactions have also gained prominence. These systems can facilitate the direct coupling of carboxylic acids and amines under relatively mild conditions, often with good functional group tolerance.

Table 3: Advanced Catalytic Approaches for Benzamide Synthesis

| Catalyst System | Reactant 1 | Reactant 2 | Carbonyl Source | Solvent | Key Features |

| Pd(OAc)₂/dppp | 3-Bromobenzonitrile | o-Toluidine | Mo(CO)₆ | Toluene | Reductive aminocarbonylation |

| [RhCp*Cl₂]₂ | Benzamide | Imine | - | DCE | C-H activation/addition |

| CuO nanoparticles | Benzoic Acid | N,N-Dimethylformamide | - | - | Oxidative amidation |

Multicomponent Reaction Design for Benzamide Scaffolds

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and convergent approach to complex molecules. Several MCRs have been successfully applied to the synthesis of benzamide scaffolds.

The Ugi four-component reaction (U-4CR) is a prominent example. This reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. By carefully selecting the starting components, this reaction can be adapted to generate a wide variety of substituted benzamides. For instance, using 3-cyanobenzoic acid as the carboxylic acid component would directly incorporate the desired benzoyl moiety into the product.

The Passerini three-component reaction is another valuable MCR for the synthesis of α-acyloxy amides. It involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide. While the direct product is not a simple benzamide, the resulting α-acyloxy amide can be a versatile intermediate for further transformations.

These MCRs are particularly powerful for the rapid generation of libraries of structurally diverse benzamide analogues for applications in drug discovery and materials science.

Table 4: Multicomponent Reactions for the Synthesis of Amide Scaffolds

| Reaction Name | Components | Product Type | Key Features |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | High convergence and diversity |

| Passerini Reaction | Carbonyl Compound, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Forms ester and amide bonds simultaneously |

Chemo- and Regioselective Synthesis of Substituted Benzamides

The synthesis of specifically substituted benzamides like this compound often requires careful control over chemo- and regioselectivity, especially when dealing with multifunctional starting materials.

Chemoselectivity becomes crucial when a molecule contains multiple reactive sites. For example, in a molecule with both a primary and a secondary amine, reaction conditions can be tuned to favor acylation of the less sterically hindered primary amine. Similarly, in the presence of both an alcohol and an amine, amidation can often be achieved selectively over esterification under appropriate conditions.

Regioselectivity is critical when a starting material possesses multiple sites for reaction. For instance, in the acylation of a substituted aniline, the position of acylation on the aromatic ring can be influenced by the directing effects of existing substituents. In the case of o-toluidine, the ortho-methyl group can exert steric hindrance, potentially influencing the reactivity of the amino group. Furthermore, in catalytic C-H activation strategies, the regioselectivity of the C-H bond functionalization is often controlled by the presence of a directing group. For the synthesis of N-aryl benzamides, the amide group itself can act as a directing group to guide functionalization to the ortho position of the N-aryl ring.

Strategies to achieve high chemo- and regioselectivity include the use of protecting groups, the careful choice of catalysts and reaction conditions (temperature, solvent, and additives), and the exploitation of the inherent electronic and steric properties of the substrates.

Table 5: Strategies for Chemo- and Regioselective Benzamide Synthesis

| Challenge | Strategy | Example |

| Chemoselectivity | Selective acylation of primary vs. secondary amines | Use of sterically demanding acylating agents. |

| Amidation in the presence of hydroxyl groups | Use of specific coupling reagents that favor amidation. | |

| Regioselectivity | Acylation of a specific amine in a polyamine | Use of protecting groups to block other reactive sites. |

| C-H functionalization at a specific position | Use of directing groups in catalytic reactions. |

Mechanistic Investigations of Reactions Involving 3 Cyano N O Tolyl Benzamide

Reaction Pathways of Amide Bond Formation

The synthesis of 3-Cyano-N-(o-tolyl)benzamide typically involves the formation of an amide bond between a 3-cyanobenzoyl derivative and o-toluidine (B26562). The most common pathway is the nucleophilic acyl substitution reaction between 3-cyanobenzoyl chloride and o-toluidine.

The mechanism commences with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of o-toluidine on the electrophilic carbonyl carbon of 3-cyanobenzoyl chloride. This attack leads to the formation of a tetrahedral intermediate. The stability of this intermediate is crucial for the progression of the reaction.

Subsequently, the tetrahedral intermediate collapses, expelling the chloride ion as a leaving group. This step is facilitated by the reformation of the carbon-oxygen double bond. Finally, a proton is transferred from the nitrogen atom to a base, which could be another molecule of o-toluidine or a deliberately added non-nucleophilic base, to yield the final product, this compound, and a hydrochloride salt.

The presence of the methyl group on the ortho position of the o-toluidine introduces steric hindrance, which can influence the rate of the reaction. This steric bulk may slightly impede the initial nucleophilic attack and the approach to the carbonyl carbon. However, the electronic effect of the methyl group, being weakly electron-donating, enhances the nucleophilicity of the amino group, thereby promoting the reaction.

Alternative pathways for amide bond formation include the use of coupling reagents that activate the carboxylic acid (3-cyanobenzoic acid). Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or carbonyldiimidazole (CDI) react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine.

Reactivity Profile of the Nitrile Functionality

The nitrile group (-C≡N) on the this compound molecule is a versatile functional group that can undergo a variety of transformations. Its reactivity is characterized by the electrophilicity of the carbon atom and the nucleophilicity of the nitrogen atom.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgchemistrysteps.com

Acid-catalyzed hydrolysis: The mechanism involves the initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. libretexts.orglibretexts.org A water molecule then acts as a nucleophile, attacking the carbon. A series of proton transfers and tautomerization steps lead to the formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. libretexts.orgchemistrysteps.com

Base-catalyzed hydrolysis: In the presence of a strong base, the hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group to form an imine anion. libretexts.orgacs.org Protonation of this intermediate by water yields an imidic acid, which tautomerizes to an amide. chemistrysteps.com Subsequent hydrolysis of the amide under basic conditions affords the carboxylate salt, which upon acidification yields the carboxylic acid. libretexts.orgchemistrysteps.com

Reduction: The nitrile group can be reduced to a primary amine (3-(aminomethyl)-N-(o-tolyl)benzamide). libretexts.org Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂/Pd, Pt, or Ni). libretexts.orgwikipedia.org The mechanism with LiAlH₄ involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the resulting imine intermediate. libretexts.org Subsequent workup with water protonates the nitrogen to give the primary amine. libretexts.org

Reactions with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile group to form ketones after hydrolysis. chemistrysteps.comyoutube.com The organometallic reagent acts as a nucleophile, attacking the electrophilic carbon of the nitrile. The resulting imine intermediate is then hydrolyzed in the aqueous workup to yield a ketone. youtube.com

Aromatic Substitution Chemistry on the Benzamide (B126) Core

The this compound molecule possesses two aromatic rings that can undergo electrophilic aromatic substitution. The regioselectivity of these reactions is governed by the directing effects of the existing substituents. wikipedia.orgsavemyexams.com

On the 3-Cyanobenzoyl Ring: This ring has two substituents: the cyano group (-CN) and the N-(o-tolyl)amido group (-CONH-Ar).

The cyano group is a deactivating group and a meta-director. libretexts.org It withdraws electron density from the ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack. The deactivation is more pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.

The amido group , specifically the carbonyl part, is also deactivating and meta-directing with respect to the carbonyl carbon's attachment to the ring.

Therefore, electrophilic substitution on the 3-cyanobenzoyl ring is expected to be challenging and would likely occur at the positions meta to both the cyano and the amide groups.

On the o-Tolyl Ring: This ring is substituted with the amide linkage (-NHCO-Ar) and a methyl group (-CH₃).

The amide linkage , specifically the nitrogen atom, is an activating group and an ortho-, para-director. organicchemistrytutor.com The lone pair of electrons on the nitrogen can be delocalized into the aromatic ring, increasing its electron density and making it more reactive towards electrophiles. organicchemistrytutor.com This effect is strongest at the ortho and para positions.

The methyl group is also an activating, ortho-, para-directing group due to its electron-donating inductive effect and hyperconjugation. savemyexams.com

Given that both the amide nitrogen and the methyl group are ortho-, para-directors, electrophilic substitution on the o-tolyl ring will be directed to the positions ortho and para to these groups. The steric hindrance from the amide group and the methyl group will also play a role in determining the final product distribution.

| Substituent | Effect on Reactivity | Directing Influence |

|---|---|---|

| -CN (Cyano) | Deactivating | Meta |

| -CONH-R (Amide) | Activating (via N) / Deactivating (via C=O) | Ortho, Para (via N) / Meta (via C=O) |

| -CH₃ (Methyl) | Activating | Ortho, Para |

Role of Catalysts in Transformations of Benzamide Derivatives

Catalysts play a pivotal role in mediating a variety of transformations involving benzamide derivatives, including cross-coupling reactions and reductions.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts are extensively used in the formation of carbon-carbon and carbon-heteroatom bonds. For instance, if a halogen atom were present on either of the aromatic rings of this compound, it could participate in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, or Buchwald-Hartwig amination reactions. The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki coupling) or migratory insertion (for Heck coupling), and reductive elimination. nih.govacs.org

A relevant example is the palladium-catalyzed amidation of aryl halides. nih.govacs.org The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. acs.org This is followed by coordination of the amine and subsequent deprotonation to form an amido complex. Reductive elimination from this complex yields the N-aryl amide and regenerates the Pd(0) catalyst. lookchem.com

Catalytic Hydrogenation of the Nitrile Group: As mentioned in section 3.2, the nitrile group can be reduced to a primary amine via catalytic hydrogenation. libretexts.org Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel are commonly employed. wikipedia.org The mechanism involves the adsorption of both the nitrile and hydrogen onto the catalyst surface. The π-bonds of the nitrile are sequentially hydrogenated, first to an imine intermediate, which is then further reduced to the primary amine. wikipedia.org The choice of catalyst and reaction conditions can influence the selectivity of the reaction, sometimes leading to the formation of secondary or tertiary amines as byproducts. wikipedia.org

Catalytic Hydrolysis of the Nitrile Group: While strong acids or bases are typically used for nitrile hydrolysis, certain metal catalysts can also facilitate this transformation. For example, base-catalyzed hydration of aromatic nitriles to amides can be achieved selectively using catalysts like sodium hydroxide. rsc.org The catalytic cycle in these cases often involves the coordination of the nitrile to the metal center, which activates it towards nucleophilic attack by water or hydroxide.

| Catalyst System | Transformation | Key Mechanistic Step |

|---|---|---|

| Pd(0) complexes / Ligands | Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Oxidative Addition / Reductive Elimination |

| H₂ / Pd/C, PtO₂, Raney Ni | Nitrile Reduction to Amine | Heterogeneous catalysis involving adsorption and sequential hydrogenation |

| NaOH | Selective Nitrile Hydration to Amide | Activation of nitrile towards nucleophilic attack |

Derivatization and Structural Modification Strategies of 3 Cyano N O Tolyl Benzamide

Transformations of the Cyano Group

The cyano group in 3-Cyano-N-(o-tolyl)benzamide is a key functional handle for derivatization, susceptible to a range of chemical transformations including hydrolysis, reduction, and cycloaddition reactions.

The nitrile functionality can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or a primary amide. For instance, the hydrolysis of aminobenzonitriles, which are structurally related to the target molecule, can be achieved by heating with water and adjusting the pH with a sodium hydroxide (B78521) solution. patsnap.comchemicalbook.com This suggests that this compound could be converted to N-(o-tolyl)-3-carbamoylbenzamide or 3-(N-(o-tolyl)carbamoyl)benzoic acid.

Alternatively, the cyano group can be reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride or catalytic hydrogenation. This would yield 3-(aminomethyl)-N-(o-tolyl)benzamide, introducing a flexible basic moiety to the structure.

Table 1: Potential Products from Hydrolysis and Reduction of the Cyano Group

| Starting Material | Reagents and Conditions | Product |

| This compound | H₂O, H⁺ or OH⁻, heat | 3-(N-(o-tolyl)carbamoyl)benzoic acid |

| This compound | H₂O₂, base | N-(o-tolyl)-3-carbamoylbenzamide |

| This compound | 1. LiAlH₄, ether; 2. H₂O | 3-(aminomethyl)-N-(o-tolyl)benzamide |

| This compound | H₂, Pd/C | 3-(aminomethyl)-N-(o-tolyl)benzamide |

The cyano group is an excellent precursor for the synthesis of various nitrogen-containing heterocycles through cycloaddition reactions. nih.govresearchgate.neteurekaselect.com A common transformation is the [3+2] cycloaddition with azides to form tetrazoles. researchgate.netuchicago.eduresearchgate.net This reaction is often catalyzed by metal salts or can proceed under metal-free conditions and would convert the cyano group of this compound into a 5-(N-(o-tolyl)carbamoyl)phenyl)tetrazole ring.

Furthermore, the cyano group can undergo cyclotrimerization to form a 1,3,5-triazine ring, or react with other reagents to form a variety of other heterocyclic systems. These transformations significantly expand the structural diversity of derivatives obtainable from this compound.

Functionalization of the o-Tolyl Moiety

The o-tolyl ring of this compound can be functionalized through electrophilic aromatic substitution reactions. The directing effect of the substituents on the ring will influence the position of the incoming electrophile. The amide nitrogen atom, with its lone pair of electrons, is an activating ortho-, para-director, while the methyl group is also an activating ortho-, para-director.

In the nitration of N-phenylbenzamide, the electrophile preferentially attacks the phenyl ring attached to the nitrogen atom at the para position due to the strong activating effect of the amide group. stackexchange.com This suggests that nitration of this compound would likely occur on the o-tolyl ring, primarily at the position para to the amide linkage. Halogenation, such as bromination, would be expected to follow a similar regioselectivity.

Diversification through Substituent Introduction on the Benzamide (B126) Phenyl Ring

The introduction of substituents on the benzamide phenyl ring is another strategy to diversify the structure of this compound. However, this ring is deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing cyano and carbonyl groups, both of which are meta-directing. Therefore, forcing conditions would likely be required for reactions such as nitration or halogenation on this ring, and the incoming substituent would be directed to the positions meta to the cyano and amide groups.

Generation of Advanced Analogues with Modified Scaffolds

Modification of the core benzamide scaffold can lead to the generation of advanced analogues with significantly different chemical properties. One notable transformation is the Madelung synthesis, which involves the intramolecular cyclization of N-phenylamides to form indoles. While not directly applicable to this compound due to the position of the cyano group, this reaction highlights a potential strategy for scaffold modification in related N-(o-tolyl)benzamides.

A more direct example of scaffold modification is the synthesis of 3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-N-(o-tolyl)benzamide. mdpi.com In this analogue, the cyano group has been transformed into a 1,2,4-oxadiazole ring, which can be further functionalized. This demonstrates how the core structure can be elaborated to incorporate different heterocyclic systems, leading to novel compounds with potentially interesting biological activities. nih.gov The modification of the benzamide core is a common strategy in drug discovery to create new scaffolds. researchgate.net

Table 2: Examples of Advanced Analogues with Modified Scaffolds

| Starting Material Derivative | Reaction Type | Resulting Scaffold |

| N-(o-tolyl)benzamide | Madelung Synthesis | Indole (B1671886) |

| This compound | Multi-step synthesis via amidoxime | 1,2,4-Oxadiazole |

Advanced Spectroscopic and Diffraction Methodologies for Structural Characterization of 3 Cyano N O Tolyl Benzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, exhibit distinct resonance frequencies when placed in a strong magnetic field. These frequencies are highly sensitive to the local electronic environment, providing detailed information about the connectivity and spatial arrangement of atoms.

For 3-Cyano-N-(o-tolyl)benzamide, ¹H NMR spectroscopy would be used to identify all unique proton environments. The spectrum would be expected to show distinct signals for the aromatic protons on both the benzamide (B126) and o-tolyl rings, the amide (N-H) proton, and the methyl (CH₃) protons of the tolyl group. The chemical shift (δ) of each signal, reported in parts per million (ppm), indicates the degree of shielding around the proton. The integration of the peak areas reveals the relative number of protons corresponding to each signal. Furthermore, spin-spin coupling, observed as signal multiplicity (e.g., singlet, doublet, triplet), provides information about neighboring protons, helping to establish the substitution patterns on the aromatic rings.

¹³C NMR spectroscopy complements the proton data by providing a map of the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbonyl carbon, the cyano carbon, the aromatic carbons, and the methyl carbon would appear in characteristic regions of the spectrum, confirming the presence of these functional groups. Advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively correlate proton and carbon signals and establish the complete bonding network of the molecule.

Table 1: Expected ¹H NMR Spectroscopic Data for this compound (Note: This is an illustrative table based on typical chemical shifts for similar N-aryl benzamide structures, as specific experimental data is not available in the cited literature.)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Amide N-H | 8.5 - 10.0 | Singlet (broad) | - |

| Aromatic C-H (cyano-substituted ring) | 7.5 - 8.2 | Multiplet | 7.0 - 8.5 |

| Aromatic C-H (tolyl ring) | 7.0 - 7.4 | Multiplet | 7.0 - 8.5 |

| Methyl C-H₃ | 2.2 - 2.5 | Singlet | - |

Table 2: Expected ¹³C NMR Spectroscopic Data for this compound (Note: This is an illustrative table based on typical chemical shifts for similar N-aryl benzamide structures, as specific experimental data is not available in the cited literature.)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl C=O | 165 - 170 |

| Aromatic C | 120 - 140 |

| Cyano C≡N | 115 - 120 |

| Quaternary Aromatic C (cyano-substituted) | 110 - 115 |

| Methyl C-H₃ | 18 - 25 |

Vibrational Spectroscopy (Infrared and Raman) Techniques for Structural Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These methods are based on the principle that chemical bonds vibrate at specific, quantized frequencies.

In IR spectroscopy, a molecule absorbs infrared radiation at frequencies corresponding to its natural vibrational modes, leading to the excitation of these modes. For this compound, the IR spectrum would exhibit characteristic absorption bands confirming key structural features. A strong absorption band is expected in the region of 1650-1680 cm⁻¹ due to the stretching vibration of the amide carbonyl (C=O) group. mdpi.com The N-H stretching vibration of the amide would typically appear as a sharp peak around 3300 cm⁻¹. mdpi.com The presence of the cyano (C≡N) group would be confirmed by a sharp, medium-intensity band in the 2220-2260 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would produce a series of bands in the 1450-1600 cm⁻¹ range.

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. Therefore, non-polar or symmetric bonds often produce strong Raman signals. For this compound, the C≡N and aromatic C=C stretching vibrations would be expected to show strong signals in the Raman spectrum, providing confirmatory evidence for these groups. researchgate.net

Table 3: Expected Vibrational Spectroscopy Data for this compound (Note: This is an illustrative table based on characteristic vibrational frequencies for the specified functional groups.)

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Amide N-H | Stretch | 3250 - 3350 | Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Strong |

| Cyano C≡N | Stretch | 2220 - 2260 | Strong |

| Amide C=O | Stretch | 1650 - 1680 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique molecular formula.

For this compound, with a molecular formula of C₁₅H₁₂N₂O, the calculated monoisotopic mass is 236.09496 Da. bldpharm.com An HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to detect the protonated molecule [M+H]⁺. The experimentally measured m/z value for this ion would be compared to the theoretical value. A mass accuracy within a few parts per million (ppm) provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass. The fragmentation pattern observed in the mass spectrum (MS/MS) can also provide further structural information by showing the breakdown of the molecule into smaller, identifiable fragments.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₁₂N₂O |

| Calculated Monoisotopic Mass | 236.09496 Da |

| Expected Ion (Positive Mode) | [M+H]⁺ |

| Expected m/z for [M+H]⁺ | 237.10224 |

| Required Mass Accuracy | < 5 ppm |

X-ray Diffraction (XRD) Principles for Solid-State Structure Elucidation

While NMR and mass spectrometry provide information about connectivity and formula, X-ray Diffraction (XRD) on a single crystal provides the ultimate, unambiguous determination of the molecular structure in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, revealing the three-dimensional arrangement of atoms in the crystal lattice.

The process involves irradiating a single crystal of this compound with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. The positions and intensities of these spots are used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined.

Table 5: Illustrative X-ray Diffraction Crystal Data for a Benzamide Derivative (Note: This table presents typical parameters obtained from an XRD experiment on a related benzamide compound, as specific crystallographic data for this compound is not available in the cited literature.)

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 9.8 |

| c (Å) | 12.3 |

| β (°) | 105.2 |

| Volume (ų) | 1220 |

| Z (molecules per unit cell) | 4 |

| Key Intermolecular Interaction | N-H···O Hydrogen Bond |

Computational and Theoretical Studies on 3 Cyano N O Tolyl Benzamide

Density Functional Theory (DFT) Calculations of Electronic Structure and Reactivity

There is a notable absence of published research detailing Density Functional Theory (DFT) calculations specifically for 3-Cyano-N-(o-tolyl)benzamide. Such studies are crucial for elucidating the electronic properties of a molecule, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These parameters are fundamental in predicting a molecule's reactivity, stability, and potential interaction sites for biological receptors or other molecules. For other benzamide (B126) derivatives, DFT has been successfully employed to understand their structural and electronic characteristics, but this level of analysis for this compound has not been reported.

Molecular Dynamics Simulations of Intermolecular Interactions

Similarly, a review of scientific databases reveals no specific molecular dynamics (MD) simulation studies conducted on this compound. MD simulations are a powerful tool for investigating the dynamic behavior of molecules and their interactions with their environment, such as solvent molecules or biological macromolecules. These simulations could provide valuable information on the conformational flexibility of this compound, its solvation properties, and the nature of its intermolecular hydrogen bonding and other non-covalent interactions. While MD simulations are a standard computational technique in medicinal chemistry for studying drug-receptor binding, their application to this specific compound has not been documented.

Prediction of Spectroscopic Parameters via Quantum Chemical Approaches

The prediction of spectroscopic parameters, such as NMR and IR spectra, through quantum chemical methods is a common practice to aid in the structural characterization of new compounds. researchgate.netresearchgate.net However, there are no available studies that report the theoretical prediction of the spectroscopic signature of this compound. Such computational work would be invaluable for complementing experimental spectroscopic data and confirming the molecular structure. Quantum chemical calculations can provide theoretical values for chemical shifts and vibrational frequencies that can be correlated with experimental findings. researchgate.netresearchgate.net

In Silico Screening and Design of Benzamide Analogues

The use of in silico screening and computational design is a cornerstone of modern drug discovery for identifying and optimizing lead compounds. nih.govresearchgate.net This involves the virtual screening of large compound libraries and the rational design of analogues with improved activity and pharmacokinetic properties. While the benzamide scaffold is a common feature in many biologically active molecules, and in silico methods are frequently used to explore this chemical space, there is no specific literature on the use of this compound as a lead structure for the design of new analogues. Such a study would involve computational techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling to guide the synthesis of new derivatives with potentially enhanced biological profiles.

Emerging Research Directions and Future Prospects for 3 Cyano N O Tolyl Benzamide Chemistry

Sustainable and Green Synthetic Methodologies

The principles of green chemistry are becoming central to the synthesis of benzamide (B126) derivatives, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Future research in the synthesis of 3-Cyano-N-(o-tolyl)benzamide is expected to focus on several key areas:

Catalyst Innovation: A significant trend is the move away from traditional stoichiometric reagents towards catalytic systems. The development of heterogeneous nanocatalysts, such as sulfonic acid-functionalized mesoporous silica (B1680970) (SBA-Pr-SO3H), offers a promising green alternative. researchgate.net These solid acid catalysts are reusable, reduce corrosive waste, and can facilitate reactions under solvent-free conditions, thereby aligning with the principle of waste prevention. researchgate.netnih.gov

Solvent-Free and Alternative Solvents: The use of organic solvents is a major contributor to chemical waste. Research into solvent-free reaction conditions, as demonstrated in the synthesis of other benzamides, is a key objective. researchgate.net Where solvents are necessary, the focus is shifting to greener alternatives with lower toxicity and environmental impact.

Transition Metal-Free Synthesis: Methodologies that avoid the use of transition metals are highly desirable as they eliminate the risk of heavy metal contamination in the final products and waste streams. nih.govacs.org Recent studies on related compounds have shown the feasibility of metal-free cascade reactions for building complex molecular architectures, a strategy that could be adapted for derivatives of this compound. mdpi.com

| Green Chemistry Approach | Key Advantages | Relevant Research Context |

| Heterogeneous Nanocatalysts | Reusability, Reduced Waste, Solvent-Free Conditions | Synthesis of benzamide derivatives using SBA-Pr-SO3H. researchgate.net |

| Transition Metal-Free Reactions | Avoids Heavy Metal Contamination, Simpler Purification | One-pot synthesis of indole (B1671886) derivatives from N-(o-tolyl)benzamides. nih.govacs.org |

| Solvent-Free Synthesis | Waste Reduction, Lower Environmental Impact | "The best solvent is no solvent" philosophy. researchgate.netnih.gov |

Exploiting Novel Reactivity Modes

Beyond its synthesis, the inherent reactivity of the this compound scaffold is a fertile ground for further investigation. The molecule serves as a valuable intermediate for constructing more complex heterocyclic systems, which are prevalent in pharmaceuticals and functional materials.

A prime example of its synthetic utility is in the modified Madelung synthesis of indoles. Research has demonstrated a one-pot, two-step procedure to convert N-(o-tolyl)benzamides into 1,2-disubstituted-3-cyanoindoles. nih.govacs.org This operationally simple, transition-metal-free method highlights the potential of the benzamide core to undergo intramolecular cyclization reactions, providing efficient access to important indole scaffolds. nih.govacs.org

Future research will likely focus on:

Cascade Reactions: Designing multi-step reactions that occur in a single pot to build molecular complexity rapidly and efficiently.

Photoredox and Electrochemical Methods: Utilizing light or electricity to drive novel chemical transformations, often under milder conditions than traditional thermal methods.

Functional Group Interconversion: Exploring the reactivity of the cyano and amide groups to introduce new functionalities and build diverse molecular libraries.

Integration with Machine Learning and Artificial Intelligence in Chemical Synthesis

The intersection of computational science and chemistry is set to revolutionize how molecules like this compound are synthesized and optimized. Machine learning (ML) and artificial intelligence (AI) offer powerful tools to navigate the vast landscape of chemical reactions and molecular design.

While specific ML models for this compound are not yet prevalent, the strategies are well-established in related fields. For instance, ML has been used to improve the predictive performance of molecular docking for discovering new bioactive compounds by learning from experimental data to compensate for theoretical shortcomings. mdpi.com

Future applications in the context of this compound chemistry could include:

Retrosynthesis Prediction: AI algorithms can propose novel and efficient synthetic routes by analyzing vast databases of chemical reactions.

Reaction Optimization: Machine learning models can predict the optimal reaction conditions (e.g., temperature, catalyst, solvent) to maximize yield and minimize byproducts, reducing the need for extensive trial-and-error experimentation.

In Silico Property Prediction: AI can be trained to predict the physical, chemical, and material properties of novel derivatives, allowing researchers to prioritize the synthesis of compounds with the most promising characteristics for specific applications. mdpi.com

| AI/ML Application Area | Potential Impact on this compound Chemistry |

| Synthesis Planning | Proposing novel, efficient, and sustainable synthetic pathways. |

| Reaction Optimization | Accelerating development by predicting optimal conditions, saving time and resources. |

| Property Prediction | Guiding the design of new derivatives for targeted functional material applications. mdpi.com |

Potential for Functional Material Design Beyond Current Applications

The molecular structure of this compound, featuring aromatic rings, a polar amide linkage, and an electron-withdrawing cyano group, makes it an intriguing building block for advanced functional materials. While its primary use has been as a synthetic intermediate, its intrinsic properties suggest potential in materials science.

Commercial suppliers have noted its relevance in the broader categories of material science and specifically as a potential component in Organic Light-Emitting Diodes (OLEDs). bldpharm.com The cyano group is a common substituent in materials used for organic electronics due to its ability to influence electron affinity and charge transport properties.

Future research directions in material design could explore:

Organic Electronics: Incorporating the this compound motif into larger conjugated systems to create novel organic semiconductors, emitters for OLEDs, or components for organic photovoltaics.

High-Performance Polymers: Using the benzamide structure to synthesize polymers like aramids, known for their thermal stability and mechanical strength. The cyano group could further enhance intermolecular interactions and material properties.

Luminescent Materials: The rigid, aromatic structure could be functionalized to create fluorescent or phosphorescent materials for sensing, imaging, or lighting applications. The applicability of related cyano-containing heterocycles in materials science supports this potential. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.